molecular formula C12H17N3O3 B8293639 1-Methyl-4-(2-methoxy-5-nitrophenyl)piperazine

1-Methyl-4-(2-methoxy-5-nitrophenyl)piperazine

Cat. No. B8293639
M. Wt: 251.28 g/mol
InChI Key: UWSKYJZTMIPCKR-UHFFFAOYSA-N
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Patent
US05358948

Procedure details

To a solution of the product of step (a) (5.07 g) in ethanol (70 ml) was added a paste of Raney Nickel in water (2 g). To the warmed suspension was added, with constant agitation, hydrazine hydrate (5 ml) dropwise during 20 min with occasional warming. After the main effervescence had ceased, the suspension was heated for 15 min and then filtered with the aid of ethanol under nitrogen. The residues were kept moist and washed with ethanol and the combined filtrate and washings were evaporated to dryness with the aid of ethanol. The dark residue was re-evaporated with ethanol (20 ml), resuspended in ether (40 ml) and the mixture filtered. The residue was washed with ether and dried to give a solid consisting of the title compound (2,365 g)
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:9]=2[O:17][CH3:18])[CH2:4][CH2:3]1.O.NN>C(O)C.[Ni].O>[CH3:18][O:17][C:9]1[CH:10]=[CH:11][C:12]([NH2:14])=[CH:13][C:8]=1[N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.07 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
2 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered with the aid of ethanol under nitrogen
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings were evaporated to dryness with the aid of ethanol
CUSTOM
Type
CUSTOM
Details
The dark residue was re-evaporated with ethanol (20 ml)
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 52967%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.